molecular formula C17H18N6O2S2 B13357756 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B13357756
M. Wt: 402.5 g/mol
InChI Key: PWYMHKZXJSSMNS-UHFFFAOYSA-N
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Description

2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an indole ring with a triazolo-thiadiazole moiety, making it an interesting subject for various scientific studies. The presence of multiple functional groups within its structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry and other fields.

Preparation Methods

The synthesis of 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves several steps, typically starting with the preparation of the indole ring followed by the construction of the triazolo-thiadiazole moiety. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the efficient formation of the triazolo-thiadiazole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using microwave-assisted synthesis or flow chemistry techniques .

Chemical Reactions Analysis

2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole include other triazolo-thiadiazole derivatives and indole-based compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For instance:

The uniqueness of this compound lies in its combination of the indole and triazolo-thiadiazole moieties, providing a versatile scaffold for various chemical and biological studies.

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6O2S2/c1-27(24,25)22-8-4-6-12(10-22)15-19-20-17-23(15)21-16(26-17)14-9-11-5-2-3-7-13(11)18-14/h2-3,5,7,9,12,18H,4,6,8,10H2,1H3

InChI Key

PWYMHKZXJSSMNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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